2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole-4-carbonitrile derivative featuring two key substituents:
- At position 2: A 5-[(4-methylphenoxy)methyl]furan-2-yl group, where a furan ring is substituted with a (4-methylphenoxy)methyl moiety.
- At position 5: A 4-methylpiperazin-1-yl group, providing a nitrogen-rich heterocyclic substituent.
Its synthesis likely involves multi-component reactions or sequential functionalization of the oxazole core, as seen in analogous compounds .
Properties
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-3-5-16(6-4-15)26-14-17-7-8-19(27-17)20-23-18(13-22)21(28-20)25-11-9-24(2)10-12-25/h3-8H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFFVTZTDZXTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the furan ring: This can be achieved by reacting 4-methylphenol with a suitable furan precursor under acidic conditions.
Attachment of the oxazole ring: The furan derivative is then reacted with an appropriate oxazole precursor, often under basic conditions.
Introduction of the piperazine ring: The final step involves the reaction of the intermediate with 4-methylpiperazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- Oxazole substituents :
- Position 2: 2-Fluorophenyl (aromatic ring with electron-withdrawing fluorine).
- Position 5: 4-(2-Fluorobenzoyl)piperazinyl (bulky acylated piperazine).
- Key differences vs. target compound :
- The piperazine is acylated (benzoyl group), reducing basicity compared to the target’s 4-methylpiperazine.
- The fluorophenyl group at position 2 lacks the furan backbone, likely altering electronic properties and steric bulk.
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile
- Oxazole substituents :
- Position 2: Unsubstituted furan-2-yl (simpler furan moiety).
- Position 5: 4-(3-Chlorobenzoyl)piperazinyl (chlorinated acyl group).
- Key differences vs. target compound: The furan lacks the (4-methylphenoxy)methyl extension, reducing hydrophobicity. The acylated piperazine may decrease solubility compared to the target’s methylpiperazine.
[5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
- Key differences vs. target compound :
- Replacement of oxazole with a thione bridge alters electronic properties and hydrogen-bonding capacity.
- The 4-fluorophenylpiperazine substituent is similar to the target’s methylpiperazine but introduces aromatic fluorine.
Structural and Functional Implications
Substituent Effects on Physicochemical Properties
- Electronic effects: The target’s methylpiperazine and furan-linked phenoxy group enhance electron-donating capacity compared to fluorinated or acylated analogs.
- Solubility : The 4-methylpiperazine in the target may improve aqueous solubility relative to acylated derivatives .
Biological Activity
The compound 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure comprising:
- A furan ring
- An oxazole ring
- A nitrile group
- A piperazine moiety
This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in anti-inflammatory and anticancer activities. The following sections detail these findings.
Anticancer Activity
Recent studies have indicated that compounds with oxazole and furan rings exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction | |
| MCF7 | 15.0 | Cell cycle arrest | |
| A549 | 10.0 | Inhibition of metastasis |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for many anti-inflammatory drugs. Studies suggest that similar compounds can inhibit COX-II selectively, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.
Table 2: Summary of Anti-inflammatory Activities
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Binding to COX enzymes, leading to decreased prostaglandin synthesis.
- Cell Signaling Modulation : Interference with signaling pathways involved in inflammation and cancer progression.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways in cancer cells.
Case Studies
Several case studies have investigated the biological activity of compounds related to the target compound:
-
Case Study on Anticancer Effects :
- Objective : To evaluate the anticancer effects on breast cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
-
Case Study on Anti-inflammatory Properties :
- Objective : To assess the anti-inflammatory effects in an animal model.
- Findings : Administration resulted in a notable reduction in paw edema in rats, supporting its use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
